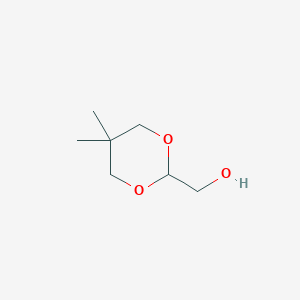

(5,5-Dimethyl-1,3-dioxan-2-yl)methanol

Übersicht

Beschreibung

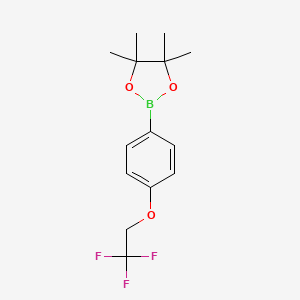

“(5,5-Dimethyl-1,3-dioxan-2-yl)methanol” is a chemical compound with the molecular formula C7H14O3 . It is also known by its CAS number 913695-80-4 .

Synthesis Analysis

The synthesis of “this compound” involves reactions of both amino acids and their methylesters with 3-(5,5-dimethyl-1,3-dioxane-2-yl)propanal . This process can either directly provide the goal products N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acids in 9-65% yields or provide the intermediates N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acid methylesters in 78-87% yields .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code1S/C7H14O3/c1-7(2)4-9-6(3-8)10-5-7/h6,8H,3-5H2,1-2H3 . The compound has a molecular weight of 146.18 g/mol . Chemical Reactions Analysis

The proposed reaction scheme for the isomerization of 5,5-dimethyl-1,3-dioxane involves protonation of the parent molecule, formation of the oxonium ion, breaking of the C-O bond with receipt of alkoxycarbenium ion, rearrangement of the alkoxycarbenium ion by two successive 1,3-displacement or 1,5 displacement of positive charge, and deprotonation of the oxycarbenium ion with formation of the reaction product .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 146.18 g/mol . Its exact mass is 146.094294304 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors .Wissenschaftliche Forschungsanwendungen

Catalytic Potential

The acid-catalyzed condensation of glycerol with aldehydes and ketones to form [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols has been investigated for its potential in glycerol conversion into novel platform chemicals. The focus is on promoting the formation of [1,3]dioxan-5-ols due to their use as precursors for 1,3-propanediol derivatives, which could be related to the research of (5,5-Dimethyl-1,3-dioxan-2-yl)methanol (Deutsch, Martin, & Lieske, 2007).

Asymmetric Synthesis of α-Hydroxy Esters

This compound derivatives, like (4R)-2,2-Dimethyl-1,3-dioxolan-4-ylmethanol, have been synthesized and evaluated as chiral auxiliaries for asymmetric synthesis of α-hydroxy esters. This showcases their utility in stereocontrolled chemical synthesis (Jung, Ho, & Kim, 2000).

Structural Characterization

The structure of related compounds like 1,2,4-trideoxy-1,4-imino-3,5;6,7-di-O-isopropylidene-l-glycero-d-gluco-octitol, which contain similar dioxane structures, has been studied for its potential use in enantioselective synthesis (Gallagher et al., 1993).

Novel Routes to Cleaner Fuel

Research into the conversion of methanol to dimethyl ether (a simpler ether) suggests a novel synthesis route involving methanol dehydration. This work underscores the significance of methanol and its derivatives in green combustion fuels (Cassone et al., 2017).

Synthesis and Crystal Structure Analysis

The synthesis and crystal structure of compounds containing the this compound framework, such as [(4R, 5R)(5-Hydroxymethyl-2, 2-dimethyl-[1,3] dioxolan-4-yl)-bis-(4-methoxy-phenyl)-methanol], have been studied. This highlights the role of these structures in advanced molecular design (Li, Wang, & Chen, 2001).

Photolytic Studies

Investigations into the photolysis of diazo compounds like 5-diazo-2,2-dimethyl-4,6-dioxo-1,3-dioxane reveal the formation of stable 2,2-dimethyl-5-oxo-1,3-dioxolane-4-carboxylic acids. Such studies are crucial for understanding the photochemical behavior of related dioxane compounds (Nikolaev, Khimich, & Korobitsyna, 1985).

Conversion to Hydrocarbons

The conversion of methanol to hydrocarbons using zeolite catalysts, where methanol is first dehydrated to dimethyl ether, illustrates the potential of this compound and its derivatives in hydrocarbon synthesis (Chang, Lang, & Smith, 1977).

Stereochemical Studies

Stereochemical studies on 2-methoxy-1,3-dioxanes like this compound derivatives reveal insights into the mechanisms of methanolysis and stereocontrol in organic synthesis (Perrin & Engler, 1997).

Eigenschaften

IUPAC Name |

(5,5-dimethyl-1,3-dioxan-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-7(2)4-9-6(3-8)10-5-7/h6,8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTMSWUPHDRNEMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromo-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5h)-one](/img/structure/B1398034.png)

![3-Benzyloxybenzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B1398043.png)

![(R)-tert-Butyl 4-(5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B1398050.png)